2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
CAS No.: 896813-74-4
Cat. No.: VC21381892
Molecular Formula: C22H20N2O5
Molecular Weight: 392.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896813-74-4 |
|---|---|
| Molecular Formula | C22H20N2O5 |
| Molecular Weight | 392.4g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione |
| Standard InChI | InChI=1S/C22H20N2O5/c1-27-13-5-12-24-20(14-8-10-15(28-2)11-9-14)23-21-18(22(24)26)19(25)16-6-3-4-7-17(16)29-21/h3-4,6-11H,5,12-13H2,1-2H3 |
| Standard InChI Key | SAGPIIBVJSHPBX-UHFFFAOYSA-N |
| SMILES | COCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)OC |
| Canonical SMILES | COCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)OC |
Introduction
2-(4-Methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex heterocyclic compound that combines the structural motifs of chromene and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable subject for further scientific investigation.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions. These methods often start from simpler precursors and require careful optimization of reaction conditions, such as temperature and pH, to ensure successful cyclization and formation of the chromeno-pyrimidine structure. Purification techniques like recrystallization or chromatography are used to isolate the final product.
Biological Activities and Potential Applications
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Pharmacological Properties: This compound exhibits potential pharmacological properties, including anti-inflammatory and antimicrobial activities. Its derivatives have shown significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
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Mechanism of Action: The biological effects of this compound involve several pathways, with studies indicating potential interactions with cellular targets that regulate cell cycle progression and apoptosis in cancer cells.
Chemical Transformations
2-(4-Methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical transformations, such as halogenation reactions using reagents like bromine or chlorine. The reaction conditions must be optimized to achieve desired yields while minimizing side reactions.
Comparison with Related Compounds
Other compounds in the chromeno-pyrimidine class, such as 8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also exhibit significant biological activities, particularly in cancer research. These compounds are categorized as heterocyclic compounds due to their fused ring systems and are potential pharmaceutical agents.
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